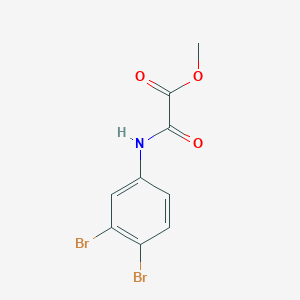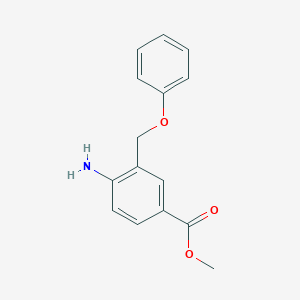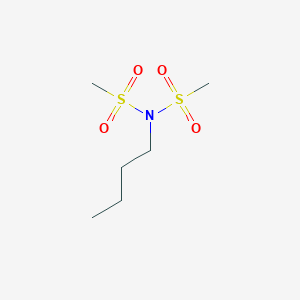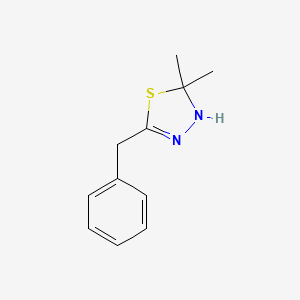
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a trimethyl group and a butyl chain substituted with chlorine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylchlorosilaneThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by silylation reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a reactant to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the design of new drugs and therapeutic agents, particularly those targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane involves its interaction with specific molecular targets. The presence of halogen atoms and the trimethylsilyl group can influence its reactivity and binding affinity to various substrates. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the butyl chain and halogen substitutions.
Trimethylsilyl Iodide: Contains iodine but lacks the butyl chain and other halogen atoms.
(4-Chloro-3,4,4-trifluorobutyl)(trimethyl)silane: Similar but without the iodine atom.
Uniqueness
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is unique due to the combination of halogen atoms and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89608-34-4 |
|---|---|
Formule moléculaire |
C7H13ClF3ISi |
Poids moléculaire |
344.61 g/mol |
Nom IUPAC |
(4-chloro-3,4,4-trifluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H13ClF3ISi/c1-13(2,3)6(12)4-5(9)7(8,10)11/h5-6H,4H2,1-3H3 |
Clé InChI |
UZUUFIAUFUKUIQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CC(C(F)(F)Cl)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)

![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)

![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)

![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)



![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
